molecular formula C12H6Br4 B1361229 3,3',5,5'-Tetrabromobiphenyl CAS No. 16400-50-3

3,3',5,5'-Tetrabromobiphenyl

Cat. No. B1361229
CAS RN: 16400-50-3
M. Wt: 469.79 g/mol
InChI Key: FXJXZYWFJAXIJX-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrabromobiphenyl is a brominated derivative of bisphenol A commonly used as a flame retardant . It finds applications in a variety of consumer products ranging from fabrics to plastics and electronics .


Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetrabromobiphenyl involves the use of 1,3,5-tribromobenzene, diethylether, n-butyllithium, and copper chloride (II) . The reaction mixture is stirred at -78° C for one hour, and copper chloride (II) is added .


Molecular Structure Analysis

The molecular formula of 3,3’,5,5’-Tetrabromobiphenyl is C12H6Br4 . It has an average mass of 469.792 Da and a monoisotopic mass of 465.720276 Da .


Chemical Reactions Analysis

3,3’,5,5’-Tetrabromobiphenyl may be used as an analytical reference standard for the quantification of the analyte in air samples and sediment/sludge samples using chromatography techniques .


Physical And Chemical Properties Analysis

3,3’,5,5’-Tetrabromobiphenyl has a density of 2.1±0.1 g/cm3, a boiling point of 401.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 190.7±22.1 °C .

Scientific Research Applications

Toxicity and Environmental Impact

3,3',5,5'-Tetrabromobiphenyl, a component of commercial polybrominated biphenyl mixtures like FireMaster BP-6, has been studied for its toxic effects and environmental impact. It's known to be a potent inducer of aryl hydrocarbon hydroxylase (AHH) and has been associated with significant reduction in growth rate, enlarged livers, and reduction in thymus size in animal studies (Robertson, Andres, Safe, & Lovering, 1983). It also demonstrates a lack of mutagenic effects in mammalian cells, suggesting it may promote liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of 3,3',5,5'-Tetrabromobiphenyl and its derivatives. It's been found that tetramethylenebiphenyl tetraanion, derived from it, can be used to create tetrasubstituted biphenyl derivatives, providing a synthetic route to symmetrical polysubstituted biphenyls (Wilhelm, Clark, & Schleyer, 1982). Moreover, the compound has been used in studies to understand the molecular mechanism of hydroxylated polybrominated biphenyls' antagonistic activity toward thyroid receptors, which is crucial for assessing health risks associated with these contaminants (Zhang et al., 2019).

Endocrine Disruption Studies

Significant attention has been given to the endocrine-disrupting effects of 3,3',5,5'-Tetrabromobiphenyl and its derivatives. A study on zebrafish revealedthat early-life exposure to 3,3',5,5'-Tetrabromobiphenyl (BB-80) and its hydroxylated form (OH-BB-80) can alter thyroid hormone levels and disrupt thyroid function. BB-80 induced pathological changes in thyroid tissues and impacted the transcriptome profiles related to thyroid hormone synthesis and signal transduction, indicating a significant adverse effect on thyroid homeostasis (Zhang et al., 2022).

Structural and Biochemical Correlations

Studies have also been conducted to understand the structure-activity correlations of polybrominated biphenyls like 3,3',5,5'-Tetrabromobiphenyl. These studies focus on the synthesis of different brominated biphenyl congeners and their impact as inducers of liver microsomal drug-metabolizing enzymes. They show that certain structural configurations of these compounds strongly correlate with their biochemical activity and toxicity, which is essential for understanding their environmental and health impact (Robertson, Parkinson, Campbell, & Safe, 1982).

Implications for Human and Mammalian Risk Assessment

The World Health Organization's reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds includes discussions on compounds like 3,3',5,5'-Tetrabromobiphenyl. This study is crucial for risk assessment and regulatory policies regarding exposure to these compounds, highlighting their potential toxic effects on humans and wildlife (Van den Berg et al., 2006).

Safety And Hazards

3,3’,5,5’-Tetrabromobiphenyl is classified as causing serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,3-dibromo-5-(3,5-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJXZYWFJAXIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075108
Record name 1,1'-Biphenyl, 3,3',5,5'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrabromobiphenyl

CAS RN

16400-50-3
Record name 3,3',5,5'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,3',5,5'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-Tetrabromobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',5,5'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4R89X711
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
A Horn, P Klaeboe, E Kloster-Jensen, BN Cyvin… - … Acta Part A: Molecular …, 1985 - Elsevier
The ir spectra of the title compounds were recorded between 4000 and 200 cm −1 as melts and as polycrystalline solids between CsI plates. Pellets in KI and polyethylene matrices …
Number of citations: 3 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
LW Robertson, I Berberian, T Borges, LC Chen… - PPAR research, 2007 - hindawi.com
The purpose of this study was to determine the effects of PCBs and PBBs on peroxisome proliferator-activated receptor- α -(PPAR α -) associated enzyme activities or protein levels. …
Number of citations: 17 www.hindawi.com
X Zhang, S Cui, L Pan, W Dong, M Ma, W Liu… - Science of the Total …, 2019 - Elsevier
Polybrominated biphenyls (PBBs) were widely used as additive brominated flame retardants. Their hydroxylated products (OH-PBBs) have been detected frequently in various marine …
Number of citations: 16 www.sciencedirect.com
X Zhang, Y Sun, Y Gao, Z Liu, J Ding… - Environmental …, 2022 - ACS Publications
3,3′,5,5′-Tetrabromobiphenyl (BB-80) was once used as additive flame retardants. Whether its early exposure and discontinued exposure alter thyroid function remains unknown. We …
Number of citations: 13 pubs.acs.org
GÖ Marsh, M Athanasiadou… - … science & technology, 2005 - ACS Publications
Bioaccumulation of persistent organic compounds can eventually lead to concentrations in wildlife and humans that are deleterious to health. The present paper documents the …
Number of citations: 109 pubs.acs.org
YK Kim, SH Hwang - Synthetic metals, 2006 - Elsevier
A new class of tetraminobiphenyl derivatives, which contains a 3,3′,5,5′-tetraminobiphenyl core, has been synthesized and examined as a hole-transporting material for organic light-…
Number of citations: 47 www.sciencedirect.com
LW Robertson, A Parkinson, MA Campbell… - Chemico-biological …, 1982 - Elsevier
The synthesis of all possible laterally-substituted polybrominated biphenyl (PBB) congeners containing two para bromines is described. Using enzymic, electrophoretic and ligand-…
Number of citations: 59 www.sciencedirect.com
WW Yang, JY Shao, YW Zhong - European Journal of Inorganic …, 2015 - Wiley Online Library
Six cyclometalated diruthenium complexes bridged by 3,3′,5,5′‐tetra(pyrid‐2‐yl)biphenyl have been prepared, in which 1 2+ , 3 2+ , and 5 2+ are symmetric complexes with different …
RF Cantón, DEA Scholten, G Marsh… - Toxicology and applied …, 2008 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants in many different polymers, resins and substrates. Due to their widespread production and use, their high …
Number of citations: 176 www.sciencedirect.com

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